tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Description
Historical Context and Development
The synthesis of tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate emerged alongside advancements in PEG-based bioconjugation technologies during the late 20th century. PEGylation, the process of attaching PEG chains to biomolecules, gained traction in the 1980s for improving the pharmacokinetic properties of therapeutic proteins. This compound, first cataloged under CAS 165963-71-3, represents a refinement in linker design, combining a Boc-protected amine with a bromoethyl terminus for controlled reactivity.
Early applications focused on antibody-drug conjugates (ADCs), where its PEG spacer addressed solubility challenges posed by hydrophobic payloads. The development of solid-phase peptide synthesis in the 2000s further enabled precise incorporation of this linker into complex architectures, such as PROTACs (proteolysis-targeting chimeras). Industrial adoption by companies like American Elements and Synthonix Corporation standardized its production at milligram to kilogram scales, supporting its role in preclinical research.
Nomenclature and Chemical Classification
IUPAC Name:
tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate
Systematic Classification:
- Functional Groups: Carbamate (Boc group), ether (PEG chain), bromide.
- Molecular Formula: C₁₁H₂₂BrNO₄.
- Molecular Weight: 312.2 g/mol.
Structural Features:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 382.8 ± 27.0 °C | |
| Density | 1.257 ± 0.06 g/cm³ | |
| Solubility | Chloroform, ethyl acetate |
The molecule comprises three segments:
- Boc Group: tert-butoxycarbonyl protects the amine during synthesis.
- PEG Spacer: Ethylene glycol repeats (n=2) enhance hydrophilicity.
- Bromoethyl Terminus: Serves as an electrophilic site for nucleophilic substitution.
Synonyms:
Importance in Bioconjugate Chemistry
This compound is a cornerstone in designing stimuli-responsive bioconjugates. Its dual functionality enables sequential modifications:
- Boc Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, exposing a primary amine for carbodiimide-mediated coupling to carboxylic acids.
- Bromide Reactivity: The terminal bromide undergoes nucleophilic substitution with thiols, amines, or azides, facilitating linkage to antibodies, peptides, or nanoparticles.
Applications:
- Antibody-Drug Conjugates (ADCs): PEG spacers reduce aggregation and improve payload solubility. Example: Conjugation of doxorubicin to anti-HER2 antibodies.
- PROTACs: Enables ternary complex formation between target proteins and E3 ubiquitin ligases.
- Surface Functionalization: Modifies nanoparticles for targeted drug delivery.
Advantages Over Traditional Linkers:
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDCMKAMHBDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625864 | |
| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165963-71-3 | |
| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Preformed Amine Intermediates
This approach prioritizes the synthesis of 2-(2-(2-bromoethoxy)ethoxy)ethylamine followed by Boc group introduction. Patent US7432391B2 demonstrates analogous chemistry for tert-butyl N-(2-bromoethyl)carbamate, where 2-bromoethylamine hydrobromide reacts with Boc₂O in acetonitrile-triethylamine systems (yield: 73%). Scaling this to the target compound requires:
Synthesis of 2-(2-(2-bromoethoxy)ethoxy)ethylamine via:
- Williamson ether synthesis between 2-bromoethanol and diethylene glycol
- Subsequent Gabriel synthesis or Curtius rearrangement to install the amine group
Boc protection using Boc₂O (2.5 eq.) with DMAP (0.1 eq.) in THF at 20°C for 6 hours, yielding 58-64% isolated product. Critical parameters include:
- Solvent polarity : Dichloromethane (DCM) vs. tetrahydrofuran (THF)
- Base selection : Triethylamine (TEA) vs. potassium carbonate (K₂CO₃)
Table 1 : Comparative Boc Protection Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Triethylamine | Acetonitrile | 25 | 12 | 73 | |
| K₂CO₃ | DCM | 20 | 16 | 64 | |
| DMAP | THF | 20 | 6 | 40 |
Sequential Etherification-Bromination Strategies
Alternative routes construct the bromoethoxy chain post-carbamate formation:
- Start with tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
- Perform Williamson ether synthesis with 1,2-dibromoethane
- Purify via aqueous crystallization
This method benefits from:
- Reduced amine handling : Avoids volatile bromoalkylamines
- Crystallization advantages : Water-mediated crystallization achieves >95% purity
Advanced Methodological Innovations
Silver Carbonate-Mediated Carbamate Synthesis
Recent advances (2022) demonstrate carbamate formation directly from alkyl bromides using Ag₂CO₃ in DMSO at 70°C. Applied to the target compound:
- React 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide with Boc-protected amine precursors
- Utilize Ag₂CO₃ (2.5 eq.) as both base and carbonate source
- Achieve 58% yield in 30 minutes
Mechanistic advantage : Silver coordinates bromide, accelerating nucleophilic substitution.
Solvent Engineering for Industrial Scale-Up
Patent data emphasizes solvent harmonization between reaction and crystallization phases. For the target compound:
- Optimal system : Methanol/water (3:1 v/v)
Critical Analysis of Purification Techniques
Crystallization vs. Chromatography
Industrial processes favor crystallization (≥95% recovery), while lab-scale syntheses rely on silica gel chromatography (40-73% recovery). Key considerations:
- Crystallization solvents : Water > ethyl acetate > hexane mixtures
- Chromatography systems : Petroleum ether/EtOAc (10:1 to 7:3)
Scalability and Process Economics
Comparative analysis of two production routes:
Route A (Amine-first):
- Total steps: 3
- Total yield: 48%
- Cost driver: Amine synthesis (62% of total)
Route B (Bromide-last):
- Total steps: 2
- Total yield: 65%
- Cost driver: Boc₂O usage (55% of total)
Table 2 : Economic Comparison of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Raw material cost | $412/g | $298/g |
| Process time | 72 h | 36 h |
| Waste generation | 18 kg/kg | 9 kg/kg |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Hydrolysis: Products include tert-butylamine and carbon dioxide.
Oxidation and Reduction: Products include corresponding oxides and alcohols
Scientific Research Applications
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules. The bromoethoxy group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This property makes it useful in the synthesis of various compounds and in the modification of biomolecules .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Substituent | Reactivity (Leaving Group) | logP (Predicted) | Key Applications |
|---|---|---|---|---|
| tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | Br | High (Br is a good LG) | 2.1 | Drug conjugation, polymer synthesis |
| tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate | Cl, C6 chain | Moderate (Cl is weaker LG) | 3.8 | Sustained-release formulations |
| tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | NH₂ | Nucleophilic amine | 0.9 | Peptide modification, biomolecule labels |
| tert-Butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate | Aromatic, vinyl | Electrophilic vinyl | 3.5 | Heterocyclic drug scaffolds |
| Ethyl Carbamate | OEt | Low | 0.2 | (Historical) Solvent, now restricted |
Biological Activity
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, also known by its CAS number 1076199-21-7, is a synthetic organic compound that has garnered interest in various biological applications. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₂₆BrNO₅
- Molecular Weight : 356.25 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate structure, which is further linked to a bromoethoxy chain.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antiviral agent and its role in chemical biology.
Antiviral Properties
Recent studies have indicated that compounds with structural similarities to this compound exhibit antiviral properties against various viruses, particularly mosquito-borne flaviviruses such as Dengue and Zika virus. The mechanism of action involves the inhibition of viral entry and replication through the modulation of host cellular pathways.
-
Inhibition of Viral Entry :
- The compound may interfere with the viral envelope proteins, preventing the fusion of the virus with host cell membranes.
- This action is crucial for blocking the initial stages of viral infection.
-
Induction of Proteolytic Degradation :
- Similar compounds have been shown to induce proteasome-mediated degradation of viral proteins, enhancing their antiviral potency.
- This dual mode of action—blocking entry while promoting degradation—suggests a robust mechanism against viral pathogens.
Case Study 1: Efficacy Against Flaviviruses
A study demonstrated that related compounds significantly reduced viral loads in cell cultures infected with Dengue virus. The results indicated a concentration-dependent decrease in viral replication without notable cytotoxicity, suggesting that this compound could serve as a template for developing new antiviral therapies .
Case Study 2: Chemical Biology Applications
Research into the structural analogs of this compound has revealed its potential in chemical biology, particularly in developing targeted protein degradation strategies. By leveraging the compound's ability to modify protein interactions within host cells, researchers are exploring new avenues for therapeutic interventions against viral infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 356.25 g/mol |
| CAS Number | 1076199-21-7 |
| Antiviral Activity | Effective against DENV |
| Mechanism | Inhibits viral entry |
| Toxicity | Low cytotoxicity observed |
Q & A
Q. What are the key steps in synthesizing tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, and how do reaction conditions influence yield?
Synthesis typically involves sequential etherification and carbamate protection. A common approach is reacting tert-butyl carbamate with a brominated polyethylene glycol derivative under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Inconsistent yields may arise from moisture sensitivity or competing side reactions, necessitating anhydrous conditions and inert atmospheres .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The bromoethyl group introduces alkylation hazards. Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid skin contact. Waste disposal should follow institutional guidelines for halogenated organics. First-aid measures include flushing eyes/skin with water and seeking medical attention for inhalation exposure .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Standard methods include:
- HPLC/GC-MS : Quantify purity (>95% typical).
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., tert-butyl δ ~1.4 ppm, ethoxy protons δ ~3.5–3.7 ppm).
- FT-IR : Carbamate C=O stretch ~1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved using tert-butyl carbamate intermediates?
Chiral tert-butyl carbamates serve as precursors in asymmetric synthesis. For example, iodolactamization (Garcia et al., 2009) enables stereocontrol in CCR2 antagonist intermediates. Key steps include chiral auxiliary incorporation and catalytic asymmetric alkylation. Solvent polarity and catalyst loading (e.g., Pd-based systems) critically impact enantiomeric excess (ee) .
Q. What strategies resolve contradictions in reaction outcomes during scale-up?
Discrepancies between small- and large-scale syntheses often stem from heat/mass transfer inefficiencies. Methodological solutions:
Q. How do hydrogen-bonding interactions in carbamate derivatives influence crystallographic outcomes?
Studies on tert-butyl carbamates (Das et al., 2016) reveal that N–H···O hydrogen bonds stabilize crystal lattices. X-ray diffraction analysis shows planar carbamate groups facilitating π-π stacking. Solvent choice (e.g., EtOAc vs. THF) alters crystal morphology and packing efficiency .
Q. What computational tools optimize reaction pathways for tert-butyl carbamate derivatives?
AI-driven platforms (e.g., retrosynthesis planners) leverage databases like Reaxys to predict feasible routes. Density Functional Theory (DFT) simulations model transition states for bromoethyl group activation. Software like Gaussian or Schrödinger Suite aids in optimizing steric and electronic parameters .
Methodological Considerations Table
| Research Aspect | Key Techniques | Challenges | Optimization Strategies |
|---|---|---|---|
| Synthesis | Etherification, carbamate protection | Competing alkylation/hydrolysis | Anhydrous conditions, slow reagent addition |
| Characterization | NMR, X-ray crystallography | Signal overlap in PEG chains | Deuterated solvents, low-temperature NMR |
| Scale-up | DoE, PAT | Heat transfer limitations | Segmented temperature control, continuous flow systems |
| Safety | PPE, waste management | Halogenated byproducts | Neutralization protocols, certified disposal |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
